2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine
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Overview
Description
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while cross-coupling reactions can produce various arylated products .
Scientific Research Applications
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets . The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3Br2F4NO |
---|---|
Molecular Weight |
352.91 g/mol |
IUPAC Name |
2-bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H3Br2F4NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
InChI Key |
FWPHJTZDQAMCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)Br |
Origin of Product |
United States |
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